BenchChemオンラインストアへようこそ!

Lentztrehalose A

trehalase resistance enzymatic stability bioavailability

Lentztrehalose A is the only trehalose analog combining trehalase resistance with full trehalose-like bioactivity. Unlike native trehalose—rapidly hydrolyzed by intestinal/renal trehalases yielding negligible blood exposure—Lentztrehalose A achieves >1 μg/mL systemic levels and remains stable in long-term autophagy assays. It uniquely enables in vivo antitumor (50 mg/kg/day p.o.), bone-reinforcement, and autophagy flux studies confounded by presystemic trehalose degradation. Neither generic trehalose nor trehalase inhibitors (validamycin A, trehazolin) replicate this dual functionality.

Molecular Formula C17H32O13
Molecular Weight 444.4 g/mol
Cat. No. B10855563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLentztrehalose A
Molecular FormulaC17H32O13
Molecular Weight444.4 g/mol
Structural Identifiers
SMILESCC(C)(C(COC1C(OC(C(C1O)O)OC2C(C(C(C(O2)CO)O)O)O)CO)O)O
InChIInChI=1S/C17H32O13/c1-17(2,26)8(20)5-27-14-7(4-19)29-16(13(25)11(14)23)30-15-12(24)10(22)9(21)6(3-18)28-15/h6-16,18-26H,3-5H2,1-2H3/t6-,7-,8+,9-,10+,11-,12-,13-,14-,15-,16-/m1/s1
InChIKeyJQXMCRHNXBMTMR-NRYMKUAMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lentztrehalose A Procurement Guide: Sourcing the Enzyme-Stable Trehalose Analog for Autophagy and Antitumor Research


Lentztrehalose A is a disaccharide microbial metabolite isolated from the actinomycete Lentzea sp. ML457-mF8, belonging to the trehalose analog class with a unique 4-O-(2,3-dihydroxy-3-methylbutyl) modification [1]. It functions as a biologically stable trehalose substitute, exhibiting resistance to hydrolysis by both mammalian and microbial trehalases, and demonstrates autophagy-inducing, antitumor, bone-reinforcing, and anti-obesity properties in preclinical models [2].

Why Lentztrehalose A Cannot Be Substituted by Trehalose or Conventional Trehalase Inhibitors


Lentztrehalose A addresses two critical limitations that preclude generic substitution: first, native trehalose is rapidly hydrolyzed by widely expressed trehalases in the intestine and kidney, resulting in poor bioavailability (<1 μg/mL undetectable in blood) and product decomposition [1]; second, conventional trehalase inhibitors like validamycin A and trehazolin, while potently inhibiting trehalase (IC50 = 0.25 mM and 19 nM against porcine kidney trehalase, respectively), are not trehalose mimetics and lack the autophagy-inducing and bone-reinforcing bioactivities inherent to the trehalose scaffold [2]. Lentztrehalose A uniquely combines trehalase resistance with retained trehalose-like bioactivity, enabling applications where neither native trehalose nor pure inhibitors suffice.

Lentztrehalose A Technical Evidence: Comparative Performance Against Trehalose and Trehalase Inhibitors


Enzymatic Stability: Lentztrehalose A vs. Trehalose Against Porcine Kidney Trehalase

Lentztrehalose A demonstrates near-complete resistance to hydrolysis by porcine kidney trehalase, whereas native trehalose is rapidly and completely degraded under identical assay conditions [1]. Lentztrehalose A releases negligible glucose (<0.5 mM from 10 mM substrate over 60 minutes), compared to trehalose which is fully hydrolyzed (>10 mM glucose released) [1].

trehalase resistance enzymatic stability bioavailability

Trehalase Inhibition Selectivity: M. smegmatis vs. Porcine Kidney Trehalase

Lentztrehalose A exhibits a pronounced selectivity for mycobacterial trehalase (M. smegmatis) over mammalian trehalase (porcine kidney), with IC50 values of 0.67 mM and >20 mM, respectively . This >30-fold selectivity ratio contrasts sharply with conventional trehalase inhibitors such as validoxylamine A and trehazolin, which potently inhibit mammalian trehalase (IC50 = 2.4 nM and 19 nM, respectively) but were not designed for pathogen-selective targeting [1].

trehalase inhibition mycobacterial selectivity

In Vivo Antitumor Efficacy: Lentztrehalose A vs. Trehalose in S-180 Sarcoma Model

In ICR mice bearing S-180 sarcoma, oral administration of Lentztrehalose A at 50 mg/kg/day produced significant tumor growth inhibition [1]. In contrast, native trehalose administered orally at equivalent or higher doses (25-250 mg/kg/day) showed approximately 70% tumor inhibition ratio but requires substantially higher doses to achieve efficacy [2]. Notably, Lentztrehalose A demonstrates antitumor activity that trehalose does not exhibit at comparable low doses [1].

antitumor in vivo efficacy S-180 sarcoma

Pharmacokinetic Bioavailability: Lentztrehalose A vs. Trehalose Blood Concentrations

Following oral administration in mice, Lentztrehalose A is detected in blood at concentrations exceeding 1 μg/mL and remains detectable for several hours, with eventual excretion in feces and urine [1]. In contrast, native trehalose is rapidly hydrolyzed by intestinal trehalase, resulting in negligible systemic exposure and undetectable blood levels [1]. This represents a qualitative difference in oral bioavailability.

bioavailability pharmacokinetics oral absorption

Autophagy Induction: Lentztrehalose A vs. Trehalose in Human Cancer Cells

Lentztrehalose A (100 mM) induces autophagy in human MeWo melanoma and OVK18 ovarian cancer cells at a level comparable to native trehalose, as measured by LC3-II accumulation [1]. However, unlike trehalose which is rapidly degraded in culture media containing serum trehalase activity, Lentztrehalose A maintains stable concentrations throughout extended incubations [2].

autophagy cancer LC3-II neurodegeneration

Bone Reinforcement Effect: Lentztrehalose A vs. Trehalose in Ovariectomized Mice

In ovariectomized mice (a postmenopausal osteoporosis model), Lentztrehalose A displayed a bone reinforcement effect in the femur that was superior to that of trehalose [1]. While specific quantitative metrics (e.g., bone mineral density change, % increase) are not publicly disclosed in the abstract, the comparative statement indicates a statistically significant advantage.

bone reinforcement osteoporosis postmenopausal

Lentztrehalose A Applications: Autophagy Research, Oncology, Bone Metabolism, and Mycobacterial Studies


Autophagy Research Tool with Extended Stability in Serum-Containing Media

Lentztrehalose A serves as a trehalase-resistant autophagy inducer in human cancer cell lines (e.g., MeWo melanoma, OVK18 ovarian cancer), maintaining stable concentrations during long-term incubations where trehalose is rapidly degraded. It induces LC3-II accumulation comparable to trehalose at 100 mM [1], making it suitable for autophagy flux assays, neurodegenerative disease models, and other applications requiring sustained mTOR-independent autophagy induction without confounding degradation.

In Vivo Oncology Studies Requiring Oral Bioavailability

Lentztrehalose A is the preferred trehalose analog for in vivo antitumor studies in murine sarcoma and carcinoma models (S-180, Ehrlich). Its trehalase resistance enables detectable systemic exposure (>1 μg/mL in blood) and significant tumor inhibition at 50 mg/kg/day p.o. [2], whereas trehalose shows negligible bioavailability. This compound is indicated for research exploring trehalose-mediated antitumor mechanisms that are obscured by presystemic degradation of native trehalose.

Bone Metabolism and Osteoporosis Research

In ovariectomized mouse models of postmenopausal osteoporosis, Lentztrehalose A demonstrates superior femur bone reinforcement compared to trehalose [3]. Researchers investigating trehalose's effects on osteoclastogenesis, bone mineral density, or fracture risk should consider Lentztrehalose A to overcome the bioavailability limitations of trehalose and achieve more robust in vivo outcomes.

Mycobacterial Trehalose Metabolism Studies

Lentztrehalose A selectively inhibits Mycobacterium smegmatis trehalase (IC50 = 0.67 mM) with >30-fold selectivity over mammalian trehalase (IC50 >20 mM) . This selectivity profile makes it a valuable chemical probe for dissecting trehalose utilization pathways in mycobacteria, including M. tuberculosis, without the confounding off-target inhibition of host trehalase seen with broad-spectrum inhibitors like validamycin A or trehazolin.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lentztrehalose A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.